2-Amino-5-(2-piperazin-1-ylethylsulfanyl)phenol
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Overview
Description
2-Amino-5-(2-piperazin-1-ylethylsulfanyl)phenol is a compound that features a phenol group substituted with an amino group and a piperazine moiety linked via an ethylsulfanyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-piperazin-1-ylethylsulfanyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a piperazine derivative. The reaction typically requires a strong base such as sodium hydride or potassium carbonate to deprotonate the phenol, facilitating the nucleophilic attack on the halogenated aromatic ring .
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-piperazin-1-ylethylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The amino group can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or phenol groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, strong bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include quinones, substituted phenols, and various amine derivatives.
Scientific Research Applications
2-Amino-5-(2-piperazin-1-ylethylsulfanyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism by which 2-Amino-5-(2-piperazin-1-ylethylsulfanyl)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, while the piperazine moiety can interact with receptor sites, modulating their activity. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(2-piperazin-1-ylethylthio)phenol
- 2-Amino-5-(2-piperidin-1-ylethylsulfanyl)phenol
- 2-Amino-5-(2-morpholin-1-ylethylsulfanyl)phenol
Uniqueness
2-Amino-5-(2-piperazin-1-ylethylsulfanyl)phenol is unique due to the presence of both an amino group and a piperazine moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C12H19N3OS |
---|---|
Molecular Weight |
253.37 g/mol |
IUPAC Name |
2-amino-5-(2-piperazin-1-ylethylsulfanyl)phenol |
InChI |
InChI=1S/C12H19N3OS/c13-11-2-1-10(9-12(11)16)17-8-7-15-5-3-14-4-6-15/h1-2,9,14,16H,3-8,13H2 |
InChI Key |
GSWSSKFVANGUQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCSC2=CC(=C(C=C2)N)O |
Origin of Product |
United States |
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